molecular formula C12H8F2O2 B11880658 1-(Difluoromethyl)naphthalene-7-carboxylic acid

1-(Difluoromethyl)naphthalene-7-carboxylic acid

Cat. No.: B11880658
M. Wt: 222.19 g/mol
InChI Key: XQVCISXEGYCFDY-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)naphthalene-7-carboxylic acid is a fluorinated aromatic compound that has garnered significant interest in the field of organic chemistry. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)naphthalene-7-carboxylic acid typically involves the introduction of the difluoromethyl group onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as ClCF2H. This reaction can be catalyzed by transition metals like nickel or palladium under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)naphthalene-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include difluoromethylated naphthoquinones, alcohols, aldehydes, and various substituted naphthalene derivatives .

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)naphthalene-7-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(Difluoromethoxy)naphthalene-7-carboxylic acid
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 4-(Difluoromethyl)benzoic acid

Comparison: 1-(Difluoromethyl)naphthalene-7-carboxylic acid stands out due to its unique naphthalene backbone combined with the difluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of the naphthalene ring also enhances its aromaticity and potential for various substitution reactions .

Properties

Molecular Formula

C12H8F2O2

Molecular Weight

222.19 g/mol

IUPAC Name

8-(difluoromethyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H8F2O2/c13-11(14)9-3-1-2-7-4-5-8(12(15)16)6-10(7)9/h1-6,11H,(H,15,16)

InChI Key

XQVCISXEGYCFDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)C(F)F

Origin of Product

United States

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